molecular formula C21H18Cl2N2O3S B6049458 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

Numéro de catalogue B6049458
Poids moléculaire: 449.3 g/mol
Clé InChI: DTQILFCGSKJKIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immunity, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

BMS-345541 selectively inhibits the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, which is responsible for the phosphorylation and subsequent degradation of IκB proteins. The degradation of IκB proteins leads to the activation of the NF-κB pathway, which regulates the expression of various genes involved in inflammation, immunity, and cell survival. By inhibiting the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, BMS-345541 blocks the activation of the NF-κB pathway, leading to reduced inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
BMS-345541 has been shown to have various biochemical and physiological effects, including reduced inflammation, reduced cell survival, and proliferation, and reduced production of autoantibodies and cytokines. BMS-345541 has also been shown to have a synergistic effect with other chemotherapeutic agents, leading to enhanced anticancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

BMS-345541 has several advantages for lab experiments, including its selectivity for the 2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide complex, its ability to inhibit the NF-κB pathway, and its potential therapeutic applications in various diseases. However, BMS-345541 also has some limitations, including its toxicity and potential off-target effects. Further studies are needed to fully understand the safety and efficacy of BMS-345541 in various disease models.

Orientations Futures

There are several future directions for the study of BMS-345541, including the optimization of its pharmacokinetic properties, the identification of its potential off-target effects, and the evaluation of its safety and efficacy in various disease models. Further studies are also needed to understand the molecular mechanisms underlying the synergistic effect of BMS-345541 with other chemotherapeutic agents. Additionally, the potential use of BMS-345541 as a therapeutic agent in combination with other drugs or as a targeted therapy for specific diseases should be explored.

Méthodes De Synthèse

BMS-345541 can be synthesized using a multi-step process involving the reaction of 2,5-dichloroaniline with benzylmethylsulfone followed by the reaction with 2,5-dichlorobenzoyl chloride. The resulting compound is then subjected to further purification and characterization.

Applications De Recherche Scientifique

BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, BMS-345541 has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BMS-345541 has been shown to reduce inflammation by inhibiting the NF-κB pathway. In autoimmune disorders, BMS-345541 has been shown to reduce the production of autoantibodies and cytokines, which are involved in the pathogenesis of these disorders.

Propriétés

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-7-3-2-4-8-15)20-10-6-5-9-17(20)21(26)24-19-13-16(22)11-12-18(19)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQILFCGSKJKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.